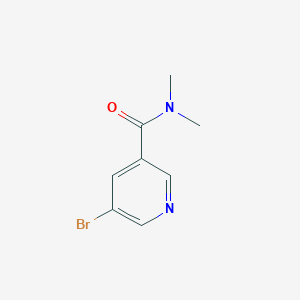

4-溴-1H-吲哚-6-腈

货号 B1292558

CAS 编号:

374633-29-1

分子量: 221.05 g/mol

InChI 键: LIXMZLHXLYDHRO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-Bromo-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5BrN2 . It is a versatile building block that can be used in the synthesis of complex molecules .

Synthesis Analysis

Indole derivatives, such as 4-Bromo-1H-indole-6-carbonitrile, have been synthesized using various methods. One of the common methods is the one-pot synthesis, which is considered an efficient approach in synthetic organic chemistry . Other methods include cross-coupling reactions .Molecular Structure Analysis

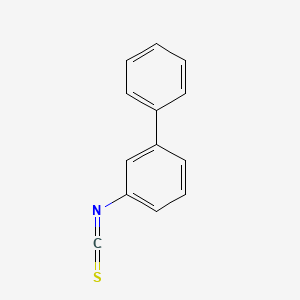

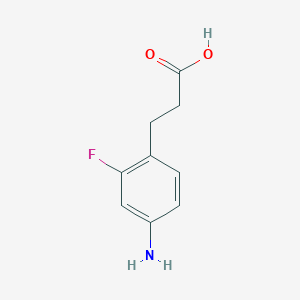

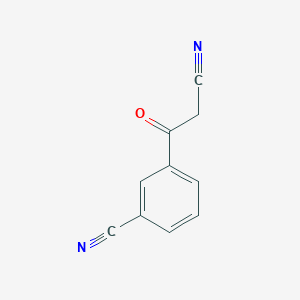

The molecular structure of 4-Bromo-1H-indole-6-carbonitrile consists of a bromine atom attached to the fourth carbon of the indole ring and a carbonitrile group attached to the sixth carbon of the indole ring .Physical And Chemical Properties Analysis

4-Bromo-1H-indole-6-carbonitrile has a molecular weight of 221.05 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. Its exact mass and monoisotopic mass are 219.96361 g/mol .科学研究应用

- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- They are also found in proteins in the form of amino acids, such as tryptophan .

- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Various natural compounds contain indole as a parent nucleus, for example, tryptophan .

- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

- 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .

- It can also be used to synthesize 4-bromodehydrotryptophan .

- Indoles are a significant heterocyclic system in natural products and drugs .

- They play a main role in cell biology .

- The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Pharmaceutical Research

Chemical Synthesis

- Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .

- The products were evaluated for their antimicrobial activity against nine .

- 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide, 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Multicomponent Reactions

Antiviral Activity

- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- They are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

- They comply with the green chemistry criteria .

- Additionally, these reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

- The benefits of using MCRs in synthesis could be categorized into three categories .

Synthesis of Active Molecules

Multicomponent Reactions (MCRs)

未来方向

属性

IUPAC Name |

4-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXMZLHXLYDHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646548 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indole-6-carbonitrile | |

CAS RN |

374633-29-1 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)